N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide
Description
The compound N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group, a sulfanyl-linked 1,2,3,4-tetrahydroquinoline moiety, and a furan-2-carboxamide side chain.
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O4S/c1-34-21-12-5-4-11-20(21)31-23(16-27-25(33)22-13-7-15-35-22)28-29-26(31)36-17-24(32)30-14-6-9-18-8-2-3-10-19(18)30/h2-5,7-8,10-13,15H,6,9,14,16-17H2,1H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDNIENNYYLINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized via the Skraup or Doebner-Von Miller synthesis, involving aniline derivatives and glycerol or acrolein.
Coupling Reactions: The triazole and quinoline intermediates are then coupled using reagents like thionyl chloride or carbodiimides to form the desired sulfanyl linkage.
Final Assembly: The furan-2-carboxamide moiety is introduced through amidation reactions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify intermediates and the final product.
Automation: Utilizing automated reactors and continuous flow systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
The compound N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on available research findings, focusing on biological activities, synthesis methods, and potential therapeutic uses.
Structural Features
The compound features:
- A furan ring
- A triazole moiety
- A tetrahydroquinoline structure
These structural components contribute to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related triazole compounds possess antibacterial and antifungal activities. These findings suggest that the compound could be explored for developing new antimicrobial agents against resistant strains of bacteria and fungi .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Triazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms:
- Molecular docking studies indicate that the compound may interact with specific proteins involved in cancer cell proliferation .
- In vivo studies on similar compounds have demonstrated promising results in reducing tumor size in animal models .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's disease. The presence of the tetrahydroquinoline moiety in the compound suggests it may inhibit cholinesterase enzymes:
- Preliminary studies have shown that related compounds exhibit moderate to significant inhibition of acetylcholinesterase and butyrylcholinesterase activities .
Multi-step Synthesis
A typical synthetic route involves:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the furan moiety , typically via electrophilic substitution.
- Incorporation of the tetrahydroquinoline structure , which may involve condensation reactions with appropriate precursors.
Microwave-assisted Synthesis
Recent advancements in synthetic chemistry have utilized microwave-assisted techniques to enhance reaction rates and yields for complex organic molecules like this compound .
Case Study 1: Antimicrobial Efficacy
A study published in ACS Omega investigated the antimicrobial properties of various triazole derivatives. The results showed that compounds with similar structures to this compound exhibited effective inhibition against Staphylococcus aureus and Candida albicans .
Case Study 2: Anticancer Activity
In a separate study focusing on novel triazole derivatives for anticancer therapy, researchers found that several compounds demonstrated significant cytotoxicity against breast cancer cell lines. The study suggested that the incorporation of specific functional groups enhanced the anticancer activity of these derivatives .
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor-mediated signaling pathways.
Affect Cellular Processes: Influencing processes like cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Structural Features
Core Heterocyclic Scaffolds
- Triazole Derivatives :
The 1,2,4-triazole ring is a common feature in compounds like N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (). These analogs often retain the triazole core but vary in substituents (e.g., phenyl, chlorophenyl, or methoxyphenyl groups), influencing steric and electronic properties. - Furan Carboxamide Moieties: Compounds such as N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4, ) share the furan-2-carboxamide group, which may enhance binding affinity in enzyme inhibition.
Substituent Variations
- Methoxy Groups :
The 2-methoxyphenyl substituent in the target compound is structurally similar to N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide derivatives (), where methoxy groups improve solubility and metabolic stability. - Sulfanyl Linkers :
The sulfanyl (-S-) bridge in the target compound is analogous to 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 561295-12-3, ), which facilitates conformational flexibility.
Pharmacological and Physicochemical Properties
Physicochemical Profiling
- Lipophilicity and Permeability :
The ChemGPS-NP model () predicts that methoxy and sulfanyl groups improve permeability compared to chlorophenyl analogs. For example, N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide () has a logP of 2.1, whereas chloro-substituted analogs (e.g., 4g in ) exhibit higher logP (3.5).
Biological Activity
N-{[4-(2-methoxyphenyl)-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, synthesis methods, and documented biological activities based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula: C26H25N5O3S. Its molecular weight is approximately 519.64 g/mol. The presence of multiple functional groups such as triazole and furan rings contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various methodologies have been reported in the literature, including:
- Condensation Reactions : Involving the formation of the triazole ring through cyclization.
- Sulfur Incorporation : Utilizing sulfanyl groups which are crucial for enhancing biological activity.
- Functional Group Modifications : Such as acetylation or methylation to optimize pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Candida albicans | Moderate antifungal activity |
Studies have shown that modifications in the structure can enhance the antimicrobial efficacy against various pathogens .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 15.6 |
| MCF7 (breast cancer) | 20.3 |
| A549 (lung cancer) | 18.9 |
These findings indicate a promising therapeutic potential in oncology .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes:
- Cholinesterase Inhibition : Exhibits selective inhibition towards butyrylcholinesterase (BChE), which is significant for treating neurodegenerative diseases.
- BChE IC50 = 46.42 µM
- Acetylcholinesterase IC50 = 157.31 µM
This selective inhibition suggests potential applications in Alzheimer's disease treatment .
Case Studies
Several case studies have highlighted the biological activities of compounds with similar structures:
- Study on Antimicrobial Properties : A study involving a series of triazole derivatives showed that modifications at the phenyl ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Screening : A comparative analysis of various tetrahydroquinoline derivatives indicated that those with sulfur-containing moieties exhibited higher cytotoxicity against cancer cell lines .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for this compound, and how can competing side reactions be minimized?
- Answer : The compound’s synthesis involves multi-step heterocyclic chemistry, including:
- Triazole-thioether formation : Reacting 4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl bromide under basic conditions (e.g., K₂CO₃/DMF). Competing oxidation of the thiol group can be suppressed by inert atmosphere (N₂/Ar) and controlled temperature (0–5°C) .
- Furan-2-carboxamide coupling : Use of EDCI/HOBt or DCC-mediated amidation to link the triazole core to furan-2-carboxamide. Monitor reaction progress via TLC or HPLC to detect unreacted intermediates .
Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?
- Answer : A combination of:
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, furan carbonyl at δ 160–165 ppm) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond lengths. Use SHELX-2018 for refinement, with R-factor thresholds < 0.05 .
- HRMS : High-resolution mass spectrometry (ESI-TOF) to validate molecular ion peaks (e.g., m/z calculated for C₂₄H₂₃N₅O₃S: 485.1521) .
Q. How can researchers assess purity, and what thresholds are acceptable for in vitro assays?
- Answer :
- HPLC : Reverse-phase C18 columns (e.g., 5 μm, 250 × 4.6 mm) with UV detection at 254 nm. Purity ≥95% (area under the curve) is standard for biological testing .
- Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies optimize the compound’s metabolic stability in preclinical models?
- Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Introduce methyl or fluorine groups to block CYP450-mediated oxidation (e.g., methoxyphenyl substituents) .
- Prodrug design : Modify the furan carboxamide to ester prodrugs for enhanced oral bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2–6.8) can validate stability .
Q. How can structure-activity relationship (SAR) studies guide the modification of the tetrahydroquinoline moiety?
- Answer :
- Scaffold hopping : Replace tetrahydroquinoline with bicyclic amines (e.g., indoline or isoindoline) and compare binding affinity via SPR or radioligand assays .
- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., kinase domains). Prioritize substitutions with ΔG < −8 kcal/mol .
- Data Contradiction : Conflicting docking scores vs. experimental IC₅₀ values may reflect solvation/entropy effects. Validate with isothermal titration calorimetry (ITC) .
Q. What in vivo models are suitable for evaluating efficacy against kinase targets?
- Answer :
- Xenograft models : NIH3T3/TPR-Met or U-87 MG tumors in nude mice, with oral dosing (10–50 mg/kg/day) and tumor volume monitoring via caliper measurements. Use PET-CT for metastasis tracking .
- PK/PD correlation : Measure plasma concentrations (LC-MS/MS) and phosphorylated kinase levels (Western blot) to establish exposure-response relationships .
Methodological Challenges and Data Analysis
Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity?
- Answer :
- Force field adjustments : Re-parameterize AMBER or CHARMM for ligand flexibility in MD simulations .
- Off-target screening : Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions affecting assay results .
Q. What protocols mitigate batch-to-batch variability in large-scale synthesis?
- Answer :
- DoE optimization : Apply Taguchi or Box-Behnken designs to identify critical factors (e.g., reaction time, solvent ratio). For example, triazole-thioether step sensitivity to bromide stoichiometry (1.05–1.10 eq.) .
- QC standardization : Implement in-line PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
